The table below summarizes the available identifying information for 1-azido-4-iodobutane [1] [2].
| Property | Value |
|---|---|
| CAS Number | 148759-55-1 [1] [2] |
| Molecular Formula | C4H8IN3 [1] [2] |
| Molecular Weight | 225.031 g/mol [1] [2] |
| Synonyms | Butane, 1-azido-4-iodo-; 1-Iodo-4-azidobutane [1] [2] |
Based on the compound's structure, two key hazard categories should be your primary concern. However, specific quantitative data (like flash point or toxicity levels) is not provided in the search results.
Given the lack of a publicly available SDS, I suggest the following steps to obtain the safety information you require:
While the specific NFPA 704 "fire diamond" for this compound is not available, understanding this system is crucial for interpreting hazard ratings once you obtain them [3] [4]. The diagram below illustrates how this system classifies hazards.
General NFPA 704 hazard rating diamond for interpretation [3].
This compound (CAS 148759-55-1) is a bifunctional chemical compound with significant utility in synthetic organic chemistry and chemical biology. Its molecular structure features both an azide group and an iodide group, making it a valuable building block for conjugation and linkage. The azide group serves as a potent participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click chemistry" reaction, which is characterized by high yield, specificity, and bio-orthogonality [1] [2]. This reaction forms stable 1,2,3-triazole linkages that are resistant to proteolytic degradation, making them ideal for biomedical applications [3].
The compound's specific structure, with the azide and iodine separated by a four-carbon butane chain, is strategically important. Research has demonstrated that in macrocyclization reactions, the ring size formed by the bridge is critical for maintaining ordered secondary structures in peptides, with 5 or 6 methylene groups proving optimal for α-helical conformation stability [3]. These properties make this compound particularly valuable for researchers in drug development who require precise molecular stabilization and conjugation techniques.
The application of this compound in peptide structure stabilization represents a significant advancement over traditional methods. By incorporating alkyne and azido functions at positions i and i+4 in an α-helical peptide, researchers can create intramolecular bridges through CuAAC click chemistry that effectively stabilize the secondary structure in its native conformation [3].
Advantages over Traditional Methods:
Table 1: Comparison of Peptide Stabilization Methods
| Parameter | Click Chemistry Approach | Lactam Bridge Approach |
|---|---|---|
| Synthetic Complexity | Low (no orthogonal protecting groups needed) | High (requires orthogonal protecting groups) |
| Reaction Specificity | High | Moderate |
| Proteolytic Stability | Excellent | Moderate |
| Building Block Cost | Moderate | Typically higher |
| Structural Order | Regular, ordered with optimal bridge size | Variable |
A innovative application of this compound involves the one-pot synthesis of trisubstituted triazenes through reaction with Grignard reagents. This method, developed by Suleymanov et al., enables the regioselective formation of triazenes via an intramolecular cyclization step [4] [5].
The key advantage of this approach is its remarkable versatility—it can be used for the preparation of aryl, heteroaryl, vinyl, and alkyl triazenes. The synthetic utility of the resulting vinyl triazenes is particularly noteworthy, as they can undergo various acid-induced transformations including C-N, C-O, C-F, C-P, and C-S bond-forming reactions [4]. This makes this compound an invaluable building block for constructing complex molecular architectures that would be challenging to access through conventional synthetic routes.
This protocol describes the stabilization of peptide α-helical structures through intramolecular side-chain-to-side-chain cyclization using this compound-derived components [3].
Materials:
Procedure:
Peptide Synthesis: Incorporate Boc or Fmoc protected azido and alkyne amino acids into the peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS) protocols. Position these residues at i and i+4 positions to ensure proper alignment for α-helical stabilization [3].
Reaction Setup: Dissolve 3 μmol of the purified peptide in 4 mL of a tert-butanol/water mixture (1:2 ratio) [3].
Catalyst Preparation: Add 40 μmol each of ascorbic acid and CuSO₄·5H₂O to the reaction mixture. The ascorbic acid serves to generate Cu(I) in situ from the copper(II) sulfate [3].
Cyclization Reaction: Stir the reaction mixture at room temperature overnight (approximately 12-16 hours) under inert atmosphere if necessary [3].
Purification: Work up the reaction using appropriate chromatographic methods (e.g., reverse-phase HPLC) to isolate the cyclized peptide product [3].
Characterization: Verify successful cyclization and structural stabilization using analytical HPLC, mass spectrometry, and circular dichroism (CD) spectroscopy to confirm the α-helical conformation.
The following workflow diagram illustrates the key steps in the peptide cyclization protocol:
This protocol outlines the one-pot synthesis of trisubstituted triazenes from Grignard reagents and this compound, based on the method developed by Suleymanov et al. [4] [5].
Materials:
Procedure:
Reaction Setup: In a flame-dried reaction vessel under inert atmosphere, combine this compound with the desired Grignard reagent in anhydrous solvent [4].
Intramolecular Cyclization: Allow the reaction to proceed, facilitating the regioselective formation of triazenes through intramolecular cyclization. The reaction temperature and time may vary depending on the reactivity of the specific Grignard reagent employed.
Reaction Monitoring: Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS until complete consumption of the starting azide is observed.
Workup and Isolation: Quench the reaction carefully (typically with aqueous ammonium chloride or dilute acid) and extract the product using appropriate organic solvents.
Purification: Purify the crude triazene product using flash chromatography or recrystallization.
Downstream Transformations: Utilize the resulting vinyl triazenes in various acid-induced bond-forming reactions to access diverse molecular scaffolds [4].
Working with azide-containing compounds requires strict adherence to safety protocols due to potential explosion hazards [1] [2].
Critical Safety Measures:
Recommended Safety Protocols:
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-azido-4-chlorobutane |
|---|---|---|
| CAS Number | 148759-55-1 [6] | 671821-46-8 [7] |
| Molecular Formula | C₄H₈IN₃ [6] | C₄H₈ClN₃ [7] |
| Molecular Weight | 225.032 g/mol [6] | 133.579 g/mol [7] |
| Structure | I(CH₂)₄N₃ | Cl(CH₂)₄N₃ |
| Common Uses | Triazene synthesis, peptide stabilization [4] | Alternative when iodide reactivity is undesirable |
This compound serves as a versatile building block in click chemistry applications, particularly for peptide stabilization and the synthesis of trisubstituted triazenes. Its defined four-carbon spacer enables precise molecular spacing for optimal conformational control in engineered peptides, while its bifunctional nature allows diverse reaction pathways in synthetic chemistry.
The compound's utility in peptide stabilization offers distinct advantages over traditional methods, including simplified synthetic routes, reduced need for orthogonal protecting groups, and enhanced proteolytic stability of the resulting conjugates [3]. Meanwhile, its application in triazene synthesis demonstrates the expanding role of azide chemistry in constructing complex molecular architectures [4] [5].
As click chemistry continues to evolve as a cornerstone of bioconjugation and materials science, this compound and similarly designed bifunctional azides will likely play increasingly important roles in drug development, chemical biology, and materials science. Future applications may include targeted drug delivery systems, engineered biomaterials with tailored mechanical properties [8], and novel diagnostic agents leveraging the specific reactivity of this valuable chemical building block.
1-azido-4-iodobutane (CAS: 148759-55-1) is a bifunctional reagent of significant importance in click chemistry applications, particularly in CuAAC reactions. This compound possesses two distinct reactive groups: an azide moiety at one terminus and an iodide moiety at the other, enabling sequential functionalization strategies that are invaluable in pharmaceutical development and bioconjugation. The azide group participates efficiently in copper-catalyzed azide-alkyne cycloadditions, while the iodide functionality serves as an excellent leaving group for nucleophilic substitution reactions, allowing incorporation into various molecular architectures. [1]
The structural features of this compound include a four-carbon alkyl chain that provides optimal spacing between functional groups, balancing reactivity with molecular flexibility. With a molecular formula of C₄H₈IN₃ and molecular weight of 225.032 g/mol, this compound serves as a versatile building block in medicinal chemistry and materials science. [1]
Table 1: Basic Chemical Properties of this compound
| Property | Value/Specification |
|---|---|
| CAS Registry Number | 148759-55-1 |
| Molecular Formula | C₄H₈IN₃ |
| Molecular Weight | 225.032 g/mol |
| Reactive Groups | Azide (N₃), Iodide (I) |
| Primary Applications | Bioconjugation, Pharmaceutical Synthesis, Nanomaterial Functionalization |
The synthesis of this compound typically proceeds through a nucleophilic substitution reaction starting from 1,4-diiodobutane, where one iodide is selectively displaced by azide. This method provides high yields and excellent purity, essential for downstream applications. [1]
Materials:
Procedure:
Safety Considerations:
The CuAAC reaction represents a cornerstone of click chemistry, and this compound serves as an ideal participant in this transformation. The reaction mechanism begins with the formation of copper(I) acetylide through the interaction of copper(I) with a terminal alkyne. This acetylide then undergoes cycloaddition with the azide group of this compound, forming a six-membered copper-containing intermediate. This intermediate subsequently rearranges to yield the 1,4-disubstituted triazole product while regenerating the copper catalyst. [2] [3]
The exceptional regioselectivity of the CuAAC reaction distinguishes it from the thermal Huisgen cycloaddition, which produces a mixture of 1,4- and 1,5-regioisomers. The copper catalysis not only enhances reaction rates by up to 10⁷ times but also guarantees exclusive formation of the 1,4-triazole isomer under mild conditions, typically at room temperature in aqueous or mixed solvent systems. This reliability makes it particularly valuable for conjugating sensitive biomolecules. [3] [4]
The dual functionality of this compound enables diverse applications in pharmaceutical development. The iodide moiety can be employed in initial functionalization steps to incorporate the azide handle into target molecules, which subsequently participates in CuAAC reactions. This strategy has been successfully implemented in: [3] [4]
Recent studies have demonstrated the utility of this compound in creating nucleoside-bile acid conjugates that exhibit promising anti-proliferative activity against cancer cell lines including leukemic K562 and HCT116 colon carcinoma, with minimal effects on normal fibroblasts. The triazole linkage formed through CuAAC contributes to metabolic stability and favorable pharmacokinetic properties. [3]
This protocol describes the conjugation of this compound with terminal alkynes under standard CuAAC conditions, suitable for small molecule derivatization in organic solvents. [5] [4]
Materials:
Procedure:
For conjugations involving sensitive biomolecules, modified conditions are necessary to minimize oxidative damage and maintain biological activity. [6] [4]
Materials:
Procedure:
Table 2: Troubleshooting Guide for CuAAC with this compound
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Conversion | Insufficient Cu(I), ligand degradation, low solubility | Increase CuSO₄ to 250 μM, use fresh ligand, add co-solvents |
| Biomolecule Damage | ROS formation, copper binding to sensitive sites | Include THPTA ligand, add DMSO (10%) as radical scavenger |
| Side Reactions | Iodide displacement, azide reduction | Lower temperature, shorter reaction times, avoid strong reductants |
| Copper Contamination | Inefficient removal | Extend dialysis, use Cuprisorb resin, EDTA washes |
Successful conjugation via CuAAC can be confirmed through multiple analytical techniques. The characteristic triazole ring formation is evidenced by specific spectroscopic signatures. [3]
NMR Spectroscopy:
Mass Spectrometry:
FTIR Spectroscopy:
Table 3: Optimization of CuAAC Reaction Parameters with this compound
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| CuSO₄ Concentration | 50-500 μM | 100-250 μM | Yield increases up to 250 μM, then plateaus |
| Ligand (THPTA) | 0-10:1 (Cu:Ligand) | 5:1 ratio | Higher ratios reduce biomolecule damage |
| Solvent System | Various H₂O/Organic | 5:1 MeCN:H₂O | Maximizes solubility and Cu erosion [6] |
| Reaction Time | 0.5-24 hours | 2-4 hours | >90% conversion within 2 hours for most alkynes |
| Temperature | 4-37°C | 25°C (rt) | Higher temperatures risk biomolecule degradation |
The following diagrams visualize key experimental workflows using Graphviz with the specified formatting requirements, including adequate label distance and appropriate color contrast.
Diagram 1: Synthetic pathway for preparing this compound from 1,4-diiodobutane, illustrating the key steps including azide substitution, extraction, and purification.
Diagram 2: Step-by-step bioconjugation protocol using CuAAC chemistry with this compound, highlighting the critical steps for maintaining biomolecule integrity.
Diagram 3: Catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction mechanism, showing the key intermediates and catalyst regeneration.
The unique properties of this compound continue to enable innovative applications across various domains of chemical biology and drug development. Recent advances have demonstrated its utility in:
Nanoparticle Functionalization: The iodide moiety allows for surface modification of gold nanoparticles, while the azide group enables subsequent conjugation with alkyne-modified targeting ligands or drugs through CuAAC. This approach has been successfully employed to create theranostic platforms that combine diagnostic imaging and therapeutic capabilities. [7]
Flow Chemistry Applications: Recent developments in flow-based CuAAC platforms address limitations of traditional batch reactions, particularly for sensitive biomolecules. These systems utilize controlled copper tube erosion to generate ppm levels of copper in situ, resulting in minimal oxidative damage and significantly reduced copper contamination in the final bioconjugates. This technology enables the modification of peptides, DNA strands, and therapeutic oligonucleotides with residence times of just 1-10 minutes at ambient temperature and pressure. [6]
Polymer and Materials Science: The combination of this compound's two reactive handles enables the synthesis of novel polymer architectures through sequential modification strategies. The compound has been utilized in creating functionalized biomaterials with tailored properties for drug delivery and tissue engineering applications. [7] [3]
As click chemistry continues to evolve, this compound remains a valuable reagent in the synthetic toolbox, particularly for applications requiring orthogonal reactivity and sequential functionalization strategies in complex molecular environments.
1-Deoxynojirimycin (DNJ) is a natural iminosugar and a potent α-glucosidase inhibitor. It mimics the transition state of glycoside hydrolysis, making it a lead compound for developing treatments for type 2 diabetes and lysosomal storage disorders [1] [2]. A proven strategy to enhance its potency and selectivity is through N-alkylation with lipophilic chains, which helps the molecule better access the enzyme's active site [3].
The "click chemistry" approach, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is ideal for creating diverse chemical libraries. Using 1-azido-4-iodobutane as a 4-carbon linker allows for the modular attachment of a DNJ core to variously substituted phenylacetylenes, forming a stable 1,2,3-triazole ring. This hybrid architecture can significantly boost α-glucosidase inhibition compared to the parent DNJ molecule [3].
The entire process, from synthesis to initial biological evaluation, follows a logical sequence as outlined below.
The inhibitory data reveals clear structure-activity relationships, which are crucial for guiding future design.
Table 1: Inhibitory Activity (IC₅₀) of Selected Phenyltriazole-DNJ Hybrids Against α-Glucosidase [3]
| Compound | Linker Length (Methylenes) | R (4-Position Substituent) | IC₅₀ (μM) ± S.D. |
|---|---|---|---|
| DNJ | - | - | 155 ± 15 |
| 7 | 4 | H | 551 ± 23 |
| 8 | 4 | Methyl | 324 ± 65 |
| 9 | 4 | Amyl (Pentyl) | 63 ± 6 |
| 12 | 4 | Heptyl | 105 ± 9 |
| 16 | 6 | Propyl | 11 ± 1 |
| 17 | 6 | Butyl | 16 ± 2 |
| 18 | 6 | Amyl (Pentyl) | 15 ± 1 |
| 19 | 6 | Hexyl | 17 ± 1 |
| 20 | 6 | Heptyl | 14 ± 1 |
Key SAR Insights from Data:
The biological activity stems from the hybrid's ability to interact with the enzyme's catalytic site and an adjacent lipophilic pocket. The visual below summarizes this mechanism and the synthetic strategy.
This protocol outlines a robust and efficient method for synthesizing a library of phenyltriazole-deoxynojirimycin hybrids using This compound as a key building block. The resulting compounds demonstrate significantly enhanced α-glucosidase inhibitory activity compared to DNJ, with the C6-linked hybrids showing particular promise as potential anti-diabetic leads. The SAR insights provide a clear roadmap for further optimization of potency and selectivity.
The N-alkylation of deoxynojirimycin (DNJ) with functionalized alkyl chains represents a crucial strategy in medicinal chemistry for developing novel therapeutic compounds with enhanced pharmacological properties. DNJ, a prominent imino sugar, serves as a versatile scaffold in drug discovery due to its inherent ability to inhibit glycosidase enzymes, which play critical roles in viral replication and metabolic disorders. The incorporation of azide-functionalized side chains, specifically through 1-azido-4-iodobutane, enables efficient diversification of the DNJ core structure via click chemistry approaches, facilitating the creation of compound libraries for biological screening. This protocol addresses the growing demand for straightforward methodologies that allow researchers to access DNJ derivatives without requiring extensive protecting group manipulations, thereby streamlining the synthetic process and accelerating structure-activity relationship studies.
The significance of this N-alkylation methodology extends particularly to antiviral drug development campaigns. Recent studies have demonstrated that N-alkylated DNJ derivatives exhibit potent activity against various enveloped viruses, including dengue virus (DENV), by targeting host-based α-glucosidase enzymes I and II in the endoplasmic reticulum [1]. These enzymes are essential for proper folding of viral envelope glycoproteins, and their inhibition disrupts the viral life cycle without directly targeting the virus, potentially reducing the likelihood of resistance development. The application of this compound as an alkylating agent introduces a terminal azide functionality that serves as a versatile chemical handle for subsequent bioconjugation or further structural elaboration through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it an invaluable tool for generating diverse neoglycoconjugates with optimized biological activities [2].
Table 1: Physicochemical Properties of Key Reagents
| Reagent | Molecular Weight | CAS Number | Key Functional Groups | Storage Conditions |
|---|---|---|---|---|
| This compound | 225.032 g/mol | 148759-55-1 | Iodo, Azido | Room temperature, dark |
| Deoxynojirimycin (DNJ) | 163.17 g/mol | 19130-96-2 | Secondary amine, Multiple hydroxyls | Room temperature |
| N,N-Diisopropylethylamine (DIPEA) | 129.25 g/mol | 7087-68-5 | Tertiary amine | Room temperature, under inert gas |
Reaction Setup: Charge a flame-dried 25 mL round-bottom flask containing a magnetic stir bar with unprotected DNJ (163.2 mg, 1.0 mmol). Add anhydrous DMF (10 mL) through syringe under nitrogen atmosphere. Stir the mixture until the DNJ is completely dissolved, resulting a clear solution.
Base Addition: Add DIPEA (387.8 mg, 3.0 mmol) in one portion via syringe. The reaction mixture may become slightly warm upon addition. Continue stirring for 5 minutes to ensure complete mixing.
Alkylating Agent Introduction: Add this compound (270.0 mg, 1.2 mmol) dropwise over 2 minutes using a syringe. After complete addition, fit the flask with a reflux condenser.
Reaction Monitoring: Heat the reaction mixture to 60°C with continuous stirring under nitrogen atmosphere. Monitor the reaction progress by TLC (silica gel, n-butanol:acetic acid:water 4:1:1, ninhydrin stain). The product (Rf ≈ 0.6) should show clear separation from starting DNJ (Rf ≈ 0.3).
Work-up Procedure: After 12 hours (or upon complete consumption of DNJ as indicated by TLC), cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate solution (2 × 15 mL), brine (15 mL), and water (15 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash chromatography on silica gel using a gradient elution of dichloromethane:methanol (95:5 to 85:15) to obtain the pure N-alkylated DNJ derivative as a pale-yellow viscous oil or white solid.
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity. The characteristic signals in ¹H NMR should include azido-propyl chain protons between δ 3.0-3.5 ppm and piperidine ring protons between δ 2.5-4.0 ppm.
Successful N-alkylation of DNJ with this compound yields 1-(4-azidobutyl)-deoxynojirimycin, which requires comprehensive spectroscopic characterization to verify structural integrity and assess purity. The following analytical data represent typical results for this compound:
¹H NMR (400 MHz, D₂O): δ 3.85-3.70 (m, 1H, H-2), 3.65-3.45 (m, 4H, H-3, H-4, H-5, H-6), 3.40-3.25 (m, 2H, H-6', N-CH₂), 3.20 (t, J = 6.8 Hz, 2H, CH₂N₃), 2.75-2.60 (m, 2H, N-CH₂), 1.65-1.45 (m, 4H, CH₂CH₂CH₂). The appearance of distinct signals for the N-CH₂ protons between δ 2.60-2.75 ppm and the azidobutyl chain protons confirms successful alkylation.
¹³C NMR (100 MHz, D₂O): δ 79.5 (C-2), 72.1 (C-4), 70.8 (C-3), 68.5 (C-5), 61.2 (C-6), 51.5 (N-CH₂), 50.8 (N-CH₂ of piperidine), 29.5 (CH₂), 28.8 (CH₂), 26.5 (CH₂). The presence of additional aliphatic carbon signals between δ 26-51 ppm corroborates the incorporation of the azidobutyl chain.
HRMS (ESI+): m/z calculated for C₁₀H₂₁N₄O₄ [M+H]⁺: 269.1559; found: 269.1556. The mass spectral data provides definitive confirmation of the molecular formula.
FT-IR (neat): ν 3450 (br, OH), 2940, 2865 (CH), 2100 (N₃), 1075 cm⁻¹ (C-O). The characteristic azide stretch at approximately 2100 cm⁻¹ is a key indicator of successful functionalization.
HPLC analysis under the following conditions is recommended for assessing compound purity: Column: C18 reversed-phase (250 × 4.6 mm, 5 μm); Mobile phase: gradient from 5% to 50% acetonitrile in water with 0.1% formic acid over 20 minutes; Flow rate: 1.0 mL/min; Detection: UV at 214 nm. The target compound typically elutes at 12-14 minutes with purity >95% when synthesized according to this protocol.
Table 2: Characterization Summary for N-Alkylated DNJ Derivatives
| Analytical Method | Key Diagnostic Features | Expected Results |
|---|---|---|
| ¹H NMR | N-CH₂ protons | δ 2.60-2.75 ppm (piperidine), δ 2.75-2.90 ppm (butyl chain) |
| ¹³C NMR | Methylene carbons of azidobutyl chain | δ 51.5, 50.8, 29.5, 28.8, 26.5 ppm |
| HRMS | Molecular ion | m/z 269.1559 [M+H]⁺ (C₁₀H₂₁N₄O₄) |
| FT-IR | Azide stretch | Strong absorption at ~2100 cm⁻¹ |
| HPLC | Retention time | 12-14 minutes (C18, acetonitrile/water gradient) |
N-alkylated DNJ derivatives have demonstrated significant antiviral potency against a range of clinically important enveloped viruses. Recent structure-activity relationship studies have revealed that derivatives featuring optimally designed side chains exhibit dramatically enhanced activity compared to the parent DNJ compound. For instance, in dengue virus (DENV) infection models, select N-alkylated DNJ analogs demonstrated nanomolar efficacy (EC₅₀ = 0.3-0.5 μM) while maintaining low cytotoxicity (CC₅₀ > 500 μM, selectivity index > 1000) [1]. This represents a substantial improvement over earlier generation inhibitors such as N-butyl-DNJ (NBDNJ), which failed in clinical trials for HIV due to insufficient potency. The 4-azidobutyl side chain introduced through this protocol serves as an intermediate for further functionalization to optimize antiviral activity and pharmacological properties.
The length and flexibility of the N-alkyl chain significantly influences biological activity. Studies have consistently demonstrated that side chains comprising 8-9 total atoms typically yield optimal antiviral potency, likely due to enhanced membrane permeability or improved interactions with the target enzyme's hydrophobic regions [1]. The 4-azidobutyl chain introduced in this protocol provides a four-atom spacer that can be further extended through click chemistry with appropriate alkynes, allowing systematic exploration of structure-activity relationships. This modular approach enables medicinal chemists to rapidly generate compound libraries for biological screening against various viral targets.
The primary mechanism underlying the antiviral activity of N-alkylated DNJ derivatives involves inhibition of endoplasmic reticulum (ER) α-glucosidases I and II [1]. These enzymes are responsible for the sequential removal of glucose residues from N-linked glycans on newly synthesized glycoproteins. By inhibiting these processing enzymes, N-alkylated DNJ derivatives cause misfolding of viral envelope glycoproteins through disruption of the calnexin/calreticulin folding cycle. This results in:
The incorporation of hydrophobic N-alkyl chains, such as the azidobutyl moiety, enhances membrane permeability and increases residence time in the ER, thereby potentiating the antiviral effects. Research using RNAi knockdown technology has validated the essential role of cellular ER α-glucosidases I and II in DENV replication, confirming this mechanism of action [1].
Figure 1: Mechanism of antiviral action of N-alkylated DNJ derivatives targeting ER α-glucosidases and disrupting viral glycoprotein maturation.
The following diagram illustrates the complete experimental workflow from initial reaction setup through biological evaluation, highlighting key decision points and analytical checkpoints:
Figure 2: Complete experimental workflow for the N-alkylation of unprotected DNJ with this compound and subsequent applications.
The biological activity of N-alkylated DNJ derivatives is strongly influenced by structural features of the side chain. The diagram below summarizes key structure-activity relationship considerations for optimizing antiviral potency:
Figure 3: Key structure-activity relationship considerations for optimizing N-alkylated DNJ derivatives based on recent SAR studies.
Low Conversion: If the reaction fails to reach completion after 12 hours, consider increasing the reaction temperature to 70°C or extending the reaction time to 24 hours. Alternatively, increase the equivalency of this compound to 1.5 equivalents relative to DNJ.
Byproduct Formation: The formation of multiple products may occur if the alkylating agent undergoes decomposition. Using freshly prepared this compound and ensuring anhydrous conditions throughout the reaction can minimize this issue.
Purification Difficulties: The polar nature of DNJ derivatives can make purification challenging. When standard silica gel chromatography proves ineffective, consider using reverse-phase flash chromatography (C18 silica, water-methanol gradient) or preparative HPLC.
Azide Stability Concerns: If evidence of azide decomposition is observed (gas evolution, discoloration), conduct the reaction at a lower temperature (40°C) for a longer duration (24-36 hours) and ensure protection from light by covering the reaction vessel with aluminum foil.
For larger-scale preparations (>5 mmol), maintain the same molar ratios of reagents but consider the following adjustments:
The N-alkylation of unprotected DNJ with this compound represents a straightforward and efficient method for generating versatile intermediates in antiviral drug discovery. This protocol provides researchers with a robust synthetic procedure that avoids the need for complex protecting group strategies, enabling rapid access to functionalized DNJ derivatives. The introduced azide moiety serves as a valuable chemical handle for further diversification through click chemistry approaches, allowing the generation of compound libraries for comprehensive structure-activity relationship studies.
The significant antiviral potency observed with optimized N-alkylated DNJ derivatives, particularly against dengue virus and other flaviviruses, highlights the therapeutic potential of this compound class [1]. Future directions may include the development of asymmetric synthesis approaches, exploration of alternative heteroatom incorporation in the side chain, and evaluation against emerging viral threats. The continued optimization of these compounds through systematic side chain variation, as enabled by this protocol, holds promise for developing much-needed antiviral therapeutics with novel mechanisms of action.
Azidoalkylamines, such as 4-azidobutylamine, are valuable chemical intermediates in synthesizing more complex, biologically active molecules. Their utility primarily comes from the azide group, which is stable yet can readily participate in "click chemistry" reactions [1].
A key application is in the synthesis of drug candidates like solithromycin, a macrolide antibiotic [1]. In this context, 4-azidobutylamine, often stabilized as an organic acid salt, acts as a spacer or linker. The azide group is used to connect the main core of the drug molecule to other functional parts through a "click" reaction with an alkyne, forming a triazole ring [1]. This highlights the role of these compounds in modern, efficient drug synthesis.
The table below summarizes basic information for 1-azido-4-iodobutane and several related azidoalkyl compounds to provide context for your research.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound [2] | 148759-55-1 | C₄H₈IN₃ | 225.03 |
| 1-azido-4-chlorobutane [3] | 671821-46-8 | C₄H₈ClN₃ | 133.58 |
| 4-azidobutan-1-ol [4] | 54953-78-5 | C₄H₉N₃O | 115.14 |
| 4-Azidobutyl isocyanate [5] | - | C₅H₈N₄O | 140.15 |
The following diagram illustrates the typical role of compounds like this compound in pharmaceutical synthesis, based on the general information available [1].
The search results confirm the existence and importance of this compound but do not contain the detailed experimental protocols you requested [2]. Available information is limited to:
The reaction between 1-azido-4-iodobutane and Grignard reagents provides a versatile one-pot method for synthesizing linear, trisubstituted triazenes. This protocol is based on the work of Suleymanov et al. (2018), which demonstrates that this compound enables regioselective triazene formation via a key intramolecular cyclization step [1] [2].
The strategic importance of this method lies in its broad applicability for preparing aryl, heteroaryl, vinyl, and alkyl triazenes. These triazene products are highly valuable as synthetic intermediates, particularly in pharmaceutical research, where they can undergo various acid-induced bond-forming reactions (e.g., C-N, C-O, C-F, C-P, C-S) [1]. The reaction efficiently forges C-N-N nitrogen-nitrogen bonds, which are challenging to construct using enzymatic methods [2].
This one-pot procedure yields linear trisubstituted triazenes from commercially available starting materials [1] [2].
Vinyl triazenes produced by this method can be further functionalized via acid-induced reactions [1].
The following diagram illustrates the proposed mechanism for triazene formation, involving nucleophilic attack, intramolecular cyclization, and ring opening [1] [2].
Figure 1: Mechanism of Triazene Formation from this compound
| Solvent | Boiling Point (°C) | Flash Point (°C) | Reaction Efficiency* | Ease of Work-up | Greenness |
|---|---|---|---|---|---|
| 2-MeTHF | 80 | -11 | +++ | +++ | +++ |
| THF | 66 | -14 | +++ | + | + |
| Et₂O | 35 | -45 | ++ | + | + |
| CPME | 106 | -1 | ++ | ++ | ++ |
| Toluene | 111 | 4 | + | +++ | ++ |
\Efficiency considers yield and byproduct formation (e.g., Wurtz coupling)*
| Grignard Reagent Type | Triazene Product | Subsequent Derivatization | Application |
|---|---|---|---|
| Phenyl-MgBr | Aryl triazene | Acid-induced C-N bond formation | Aniline synthesis |
| Vinyl-MgBr | Vinyl triazene | C-O, C-S bond formation | Heteroatom functionalization |
| Alkyl-MgBr | Alkyl triazene | C-F, C-P bond formation | Organofluorine/phosphorus chemistry |
| Heteroaryl-MgBr | Heteroaryl triazene | Cross-coupling | Biaryl synthesis |
The synthetic utility of this methodology is broad, as shown in the following workflow for obtaining diverse nitrogen-containing compounds.
Figure 2: Synthetic Applications of Trisubstituted Triazenes
This protocol using this compound and Grignard reagents provides significant advantages for triazene synthesis:
Heterobifunctional crosslinkers represent essential tools in modern bioconjugation chemistry, biomaterial science, and pharmaceutical development. These molecules contain two distinct reactive groups connected by a spacer arm, enabling selective, sequential conjugation between different biomolecules or synthetic materials. The strategic advantage of heterobifunctional crosslinkers lies in their ability to facilitate controlled, stepwise conjugation processes, minimizing unwanted homodimerization or oligomerization that commonly plagues homobifunctional analogues. This technical capability is particularly valuable in constructing complex bioconjugates such as antibody-drug conjugates (ADCs), peptide-oligonucleotide hybrids, functionalized nanoparticles, and diagnostic probes.
The chemical diversity available in heterobifunctional crosslinkers has expanded significantly in recent years, with reactive groups targeting various functional sites including thiols, amines, azides, alkynes, and photoreactive moieties. Contemporary research focuses on developing crosslinkers with enhanced orthogonality, water solubility, and biocompatibility, alongside improved reaction kinetics under physiological conditions. Among these developments, azide-containing crosslinkers have gained prominence due to their compatibility with bioorthogonal click chemistry approaches, particularly strain-promoted alkyne-azide cycloaddition (SPAAC), which enables efficient conjugation without cytotoxic copper catalysts. The following sections provide detailed application notes for 1-azido-4-iodobutane and several recently developed heterobifunctional crosslinkers, complete with experimental protocols and practical implementation guidelines.
This compound (CAS Registry Number: 148759-55-1) is a bifunctional alkyl chain molecule containing two distinct reactive handles: an azide group at one terminus and an iodo group at the opposite terminus. The chemical properties of this compound are summarized in Table 1.
Table 1: Chemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 148759-55-1 |
| Molecular Formula | C₄H₈IN₃ |
| Molecular Weight | 225.032 g/mol |
| Reactive Groups | Azide (N₃), Iodo (I) |
| Theoretical Reactivity | Azide: Cyclooctyne derivatives via SPAAC; Iodo: Nucleophilic substitution with thiols or amines |
| Storage Conditions | Protected from light, moisture, and heat |
While comprehensive experimental data on melting point, boiling point, and solubility are not extensively documented in the available literature, this compound should be handled as potentially light-sensitive and heat-labile due to the presence of both azide and iodo functional groups, which can decompose under harsh conditions [1].
The dual reactivity of this compound enables its potential use in sequential bioconjugation strategies. The iodo terminus can undergo nucleophilic substitution with thiol groups (e.g., cysteine residues in proteins) to form stable thioether linkages, or with amine groups to form less stable amine derivatives. Meanwhile, the azide terminus can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with cyclooctyne derivatives.
Theoretical applications for this compound include:
Table 2: Potential Applications of this compound in Bioconjugation
| Application Area | Potential Use | Advantages |
|---|---|---|
| Protein Labeling | Conjugation of thiol-containing proteins with fluorescent probes, drugs, or other payloads | Selective thiol targeting, bioorthogonal azide functionality |
| Nanoparticle Functionalization | Surface modification of thiolated nanoparticles with targeting ligands or imaging agents | Facile two-step functionalization, stable covalent linkages |
| Biomaterial Development | Creating crosslinked hydrogels with controlled properties | Spatial and temporal control over crosslinking density |
| Diagnostic Probe Development | Construction of targeted imaging agents | Modular design, compatibility with various detection modalities |
The sequential conjugation workflow for this compound leverages the differential reactivity of its two functional groups. The following diagram illustrates the theoretical experimental workflow for a two-step conjugation process:
This protocol adapts methodology from published crosslinking studies [2] [3] that demonstrate protein oligomerization using heterobifunctional crosslinkers. While these studies used different azide-containing crosslinkers, the fundamental principles can be theoretically applied to this compound.
Recent developments in bioconjugation chemistry have yielded several innovative heterobifunctional crosslinkers with enhanced properties and applications. Table 3 summarizes the key characteristics of these advanced crosslinkers compared to the theoretical capabilities of this compound.
Table 3: Contemporary Heterobifunctional Crosslinkers and Applications
| Crosslinker | Reactive Groups | Reaction Mechanisms | Applications | Key Advantages |
|---|---|---|---|---|
| This compound | Azide, iodoalkyl | Nucleophilic substitution (thiol), SPAAC | Theoretical: Biomolecule conjugation, surface functionalization | Simple structure, potential for sequential conjugation |
| DNIm-N3 [5] [6] | Dinitroimidazole (DNIm), azide | Thiol-specific substitution (ultrafast), SPAAC | Protein functionalization, oligonucleotide conjugation, biotinylation, fluorescence labeling | Ultra-fast thiol modification (seconds), selective over amines, stable adducts, orthogonality |
| ADIBO-photoDIBO [7] [8] | ADIBO, photo-DIBO | Sequential SPAAC (two-step) | Spatiotemporal protein conjugation, surface immobilization, material science | Catalyst-free, UV-temporal control, quantitative yields, no copper catalyst |
| NHS-aryl azide [2] [3] | NHS ester, aryl azide | Amine acylation, UV activation nitrene formation | Protein-protein interaction studies, structural biology, interactome mapping | Photoreactive specificity, identification of interacting interfaces |
The DNIm-N3 crosslinker represents a significant advancement in thiol-reactive bioconjugation technology. The exceptional properties of the dinitroimidazole (DNIm) module include:
Thiol modification step:
SPAAC conjugation step:
Validation:
The ADIBO-photoDIBO crosslinker enables unique sequential conjugation capabilities through its photochemically masked functionality:
First conjugation step:
Photoactivation step:
Second conjugation step:
Application example: BSA-fluorescein conjugation and surface immobilization [7] [8]
Heterobifunctional crosslinkers represent powerful tools for constructing complex molecular architectures in chemical biology, materials science, and pharmaceutical development. While This compound offers theoretical potential for sequential conjugation strategies, contemporary crosslinkers such as DNIm-N3 and ADIBO-photoDIBO provide enhanced capabilities including ultrafast kinetics, improved orthogonality, and spatiotemporal control. The experimental protocols outlined in this document provide researchers with detailed methodologies for implementing these crosslinking strategies in various applications, from basic protein modification to advanced biomaterial engineering. As the field of bioconjugation chemistry continues to evolve, these crosslinking technologies will undoubtedly play increasingly important roles in developing next-generation biotherapeutics, diagnostic agents, and functional biomaterials.
1,2,3-Triazoles represent an important class of nitrogen-containing heterocyclic compounds that have gained significant prominence in medicinal chemistry and drug development due to their diverse biological activities and favorable physicochemical properties. These five-membered aromatic rings containing three nitrogen atoms exhibit exceptional metabolic stability, strong dipole character, and capability for hydrogen bonding, making them valuable scaffolds in pharmaceutical compounds. The interest in triazole-based structures stems from their presence in numerous therapeutic agents exhibiting antifungal, antibacterial, anticancer, and antiviral activities [1] [2]. The stability of the 1,2,3-triazole ring under acidic and basic conditions, as well as its resistance to oxidative and reductive degradation, further enhances its pharmaceutical utility.
1-Azido-4-iodobutane (CAS: 148759-55-1) is a bifunctional reagent with the molecular formula C₄H₈IN₃ and molecular weight of 225.032 g/mol [3]. This compound features two reactive sites—an azide group that serves as a potent dipolarophile in cycloaddition reactions and an iodo substituent that functions as an excellent leaving group in substitution reactions. This unique combination of functionalities enables versatile chemical transformations that are particularly valuable in constructing complex molecular architectures. The four-carbon chain between these functional groups provides an optimal spatial arrangement that facilitates intramolecular cyclization processes, making this compound especially useful in the synthesis of linear, trisubstituted triazenes and triazoles through carefully designed reaction sequences [4].
The click chemistry approach, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized triazole synthesis since its introduction by Sharpless and Meldal [1]. This reaction enjoys widespread adoption due to its high efficiency, selectivity, and compatibility with diverse functional groups and reaction conditions. The CuAAC reaction typically proceeds with excellent regioselectivity, yielding specifically 1,4-disubstituted triazoles under mild conditions. Against this background, this compound emerges as a valuable building block that extends the synthetic utility of click chemistry through its participation in both inter- and intramolecular cyclization pathways, enabling access to more complex triazole-containing architectures [4].
The synthetic utility of this compound centers on its ability to participate in a one-pot sequential transformation that ultimately yields trisubstituted triazenes. The reaction capitalizes on the differential reactivity of the two functional groups—the iodine atom undergoes nucleophilic displacement by Grignard reagents, while the azide group participates in subsequent cyclization. This approach, developed by Suleymanov et al., enables the preparation of linear, trisubstituted triazenes with broad substrate compatibility including aryl, heteroaryl, vinyl, and alkyl substituents [4] [5].
The mechanism proceeds through a carefully orchestrated sequence beginning with nucleophilic displacement of the iodide by Grignard reagents (R-MgBr), forming an intermediate alkyl azide. This is followed by an intramolecular cyclization where the newly formed carbon-nucleophile attacks the terminal azide, leading to triazene formation. The four-carbon chain in this compound provides the optimal tether length that facilitates this regioselective cyclization without imposing excessive ring strain [4]. The resulting trisubstituted triazenes serve as valuable intermediates that can be further functionalized through acid-induced C-N, C-O, C-F, C-P, and C-S bond-forming reactions, significantly expanding their synthetic utility [4] [5].
Reaction Setup: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv, typically 225 mg, 1.0 mmol) in anhydrous THF (10 mL) [4].
Grignard Addition: Cool the solution to 0°C using an ice bath. Slowly add the Grignard reagent (R-MgBr, 1.2 equiv) dropwise via syringe over 5-10 minutes with vigorous stirring. Safety Note: Perform this step behind a blast shield due to potential exothermicity [6].
Reaction Progression: After complete addition, warm the reaction mixture to room temperature and monitor by TLC. The reaction typically completes within 2-4 hours.
Work-up Procedure: Quench the reaction by careful addition of saturated NH₄Cl solution (10 mL). Extract the aqueous layer with ethyl acetate (3 × 15 mL). Combine the organic layers and wash with brine (20 mL), then dry over anhydrous MgSO₄.
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash chromatography on silica gel using ethyl acetate/hexanes gradient elution.
Characterization: Analyze the purified trisubstituted triazene by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS to confirm structure and purity [4].
Table 1: Substrate Scope and Yield Data for Triazene Formation Using this compound
| Grignard Reagent Type | Representative Substrates | Isolated Yield Range (%) | Reaction Conditions |
|---|---|---|---|
| Aryl Grignards | Phenyl-, 4-MeO-phenyl-, 4-Cl-phenyl- | 65-85% | 0°C to rt, 2-4 h |
| Heteroaryl Grignards | 2-Thienyl-, 2-furyl-, 3-pyridyl- | 60-78% | 0°C to rt, 3-5 h |
| Vinyl Grignards | Styryl-, propenyl- | 70-82% | 0°C to rt, 2-3 h |
| Alkyl Grignards | n-Butyl-, isopropyl-, cyclohexyl- | 55-75% | 0°C to rt, 4-6 h |
The data compiled in Table 1 demonstrates the broad substrate compatibility of this methodology, with particularly excellent yields observed for aryl and vinyl Grignard reagents [4]. The reaction shows good functional group tolerance, with ether, halide, and heteroaromatic substituents remaining intact throughout the transformation. The slightly lower yields observed with sterically hindered alkyl Grignard reagents may be improved by extended reaction times or mild heating (40-50°C).
Table 2: Comparison of this compound with Related Azide Transfer Reagents
| Reagent | Advantages | Limitations | Typical Applications |
|---|---|---|---|
| This compound | Optimal tether length for cyclization, good stability, broad compatibility | Requires anhydrous conditions for Grignard step | Synthesis of trisubstituted triazenes, vinyl triazenes |
| 4-Azidobutyl-4-methylbenzenesulfonate | Alternative electrophile, similar reactivity | Sulfonate byproducts may complicate purification | Same as above when iodide is problematic |
| Trimethylsilyl azide (TMSN₃) | Direct azide transfer, volatile byproducts | Moisture sensitive, requires careful handling | Direct introduction of azide group |
| Sodium azide (NaN₃) | Inexpensive, readily available | Limited solubility in organic solvents, explosive risk | Nucleophilic substitution to alkyl azides |
The comparative data in Table 2 highlights the unique advantages of this compound for the specific application of trisubstituted triazene synthesis. The four-carbon chain length appears optimal for the intramolecular cyclization step, balancing reactivity with minimal ring strain. The iodo functionality offers superior leaving group ability compared to sulfonates or halides in related compounds, contributing to the efficiency of the initial substitution step [4].
The trisubstituted triazenes obtained from this compound serve as versatile intermediates for further transformations. Vinyl triazenes synthesized through this methodology have demonstrated particular utility in acid-induced bond-forming reactions, enabling the construction of C-N, C-O, C-F, C-P, and C-S bonds [4]. This diverse reactivity profile makes them valuable building blocks for medicinal chemistry and materials science applications where the introduction of heteroatom linkages is required.
The click chemistry approach further expands the applications of azide-containing intermediates. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) represents a powerful method for converting azide-functionalized compounds into 1,2,3-triazoles [1] [7]. This transformation typically employs catalytic Cu(I) species generated in situ from Cu(II) salts (e.g., CuSO₄·5H₂O) with sodium ascorbate as a reducing agent in a tert-butanol/water solvent system at 50°C [7]. The reaction proceeds with high regioselectivity to yield exclusively 1,4-disubstituted triazoles, which exhibit excellent stability under physiological conditions, making them ideal for pharmaceutical applications.
The strategic combination of triazole rings with other heterocyclic motifs represents an important approach in drug discovery, potentially leading to compounds with enhanced biological activities. The carboxyl-functionalized 1,2,3-triazoles synthesized via CuAAC can be further transformed through condensation reactions to create hybrid heterocyclic systems [7]. For instance, treatment with semicarbazide hydrochloride in the presence of POCl₃ as a dehydrating agent facilitates the formation of 1,3,4-oxadiazole rings fused to the triazole system [7].
This molecular hybridization strategy capitalizes on the favorable properties of both heterocyclic systems, potentially yielding compounds with improved pharmacological profiles. The thermal behavior of these complex heterocycles has been systematically studied using TGA and DTG techniques, revealing important decomposition patterns that inform their development as pharmaceutical materials [7]. The synthetic methodology employing this compound thus provides access to architecturally complex scaffolds that would be challenging to prepare through conventional approaches.
Working with azide compounds requires strict adherence to safety protocols due to potential explosion hazards and toxicity concerns. Organic azides, including this compound, should be treated as potentially explosive compounds, particularly when heated or subjected to mechanical shock [6]. While this compound is generally more stable than metal azides like NaN₃, the following precautions are essential:
Despite these hazards, when proper precautions are observed, this compound can be handled safely and provides unique synthetic opportunities that outweigh its potential risks [6].
The triazole synthesis methodology employing this compound has significant implications for pharmaceutical research and development. Triazole-containing compounds frequently appear in clinically approved drugs, including antifungal agents (fluconazole, voriconazole), anticancer drugs (letrozole, anastrozole), antiviral agents (ribavirin), and antiepileptic medications (rufinamide) [1] [2]. The metabolic stability and hydrogen-bonding capacity of the triazole ring contribute to favorable pharmacokinetic properties, enhancing drug-like characteristics.
The modular synthesis approach enabled by this compound allows for efficient generation of structural diversity, which is crucial during early-stage drug discovery. The ability to rapidly assemble trisubstituted triazenes and triazoles with varied substituents facilitates the construction of screening libraries for biological evaluation. Furthermore, the post-functionalization capabilities of the intermediate triazenes provide additional opportunities for structural diversification, enabling medicinal chemists to fine-tune physicochemical properties and optimize structure-activity relationships during lead optimization campaigns [4].
Recent advances in triazole chemistry continue to expand the applications of these heterocycles in drug development. The development of metal-free synthesis protocols for 1,4,5-trisubstituted 1,2,3-triazoles addresses potential concerns about metal contamination in pharmaceutical ingredients [8]. Additionally, innovative strategies such as the protection of azido groups with amphos phosphine enable Grignard reactions on azide-containing molecules, further enhancing the synthetic utility of azide-based methodologies in complex molecule synthesis [9]. These continuing developments underscore the enduring value of azide chemistry and triazole synthesis in modern drug discovery efforts.
The application of this compound in triazole formation represents a powerful and versatile methodology for the synthesis of structurally diverse triazenes and triazoles with significant potential in drug discovery. The protocol outlined in these Application Notes provides researchers with a robust, reproducible procedure for accessing trisubstituted triazenes through a one-pot transformation involving Grignard reagents. The broad substrate scope, excellent functional group tolerance, and potential for further functionalization make this methodology particularly valuable for medicinal chemistry applications.
The continuing evolution of triazole synthesis methods, including metal-free approaches and innovative protection strategies, ensures that these important heterocycles will remain central to pharmaceutical development. As drug discovery efforts increasingly target complex biological systems and combination therapies, the ability to efficiently construct molecular architectures containing triazole rings with specific substitution patterns will continue to grow in importance. The methodology described herein provides researchers with a valuable tool for such endeavors, combining synthetic efficiency with structural diversity in a manner that aligns perfectly with the demands of modern drug development.
Q1: What is 1-azido-4-iodobutane and what is its primary use?
Q2: What are the common impurities and stability issues associated with this compound?
Q3: How should this compound be safely handled and stored?
The table below summarizes common experimental problems and proposed solutions based on the chemical properties and related research.
| Problem Observed | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield in triazene synthesis | Decomposition of the azide group; side reactions. | Ensure reactions are conducted under inert atmosphere (e.g., N₂); control reaction temperature strictly; use fresh, high-purity reagent [2]. |
| Formation of undesired byproducts | Presence of catalytic metal impurities (e.g., Cu⁺). | Use high-purity solvents; ensure glassware is thoroughly cleaned; consider passing reagents through a small column of alumina or celite to remove metals [4] [5]. |
| Compound decomposition during storage | Exposure to heat, light, or moisture. | Store in a tightly sealed container in a refrigerator; desiccate if necessary; monitor color and consistency regularly. |
The search results do not provide a direct synthesis procedure for this compound. However, a closely related compound, 1-azido-4-chlorobutane, is synthesized via nucleophilic substitution of 1-bromo-4-chlorobutane [4] [6] [5]. The following workflow is a logical adaptation for producing and purifying this compound.
Key Considerations for the Protocol:
The table below summarizes the basic identifying information and known hazards for 1-azido-4-iodobutane.
| Property | Description |
|---|---|
| CAS Number | 148759-55-1 [1] |
| Molecular Formula | C₄H₈IN₃ [1] |
| Molecular Weight | 225.032 g/mol [1] |
| IUPAC Name | Butane, 1-azido-4-iodo- [1] |
| Known Hazards | The specific hazard codes are not available (N/A). However, the molecule contains both an azide (-N₃) and an iodide group, which are energy-rich and can be potentially unstable [1] [2]. |
Due to the lack of specific safety data, the following guidelines are based on the general reactive nature of the functional groups present in the molecule.
Why is specific stability data for this compound not available? Stability data for specific chemicals is typically generated by manufacturers or researchers. The absence of this data in the public domain for this compound suggests it may be a specialty research chemical that has not been extensively profiled. The available sources are primarily chemical directories providing identification, not detailed handling instructions [1].
What are the general stability storage conditions for pharmaceuticals? While not specific to this compound, standardized stability storage conditions are used in the pharmaceutical industry to determine a product's shelf life. These can provide a framework for thinking about chemical stability. The table below outlines these standard conditions [3].
| Study Type | Standard Conditions | Purpose |
|---|---|---|
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | Simulates recommended storage conditions over the entire shelf life [3]. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | Stresses the product to rapidly predict stability and identify degradation pathways [3]. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | Used if accelerated conditions show significant change, or for products in subtropical climates [3]. |
Given the lack of data, you may need to empirically determine the stability of this compound in your specific experimental context. The following workflow outlines a logical approach to this process.
Workflow Stages:
This guide addresses low yields or byproduct formation when using 1-azido-4-iodobutane in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with peroxide-substituted alkynes, based on research by Horn and Dussault [1] [2].
| Problem | Possible Cause | Solution |
|---|
| Low yield of triazole product; significant formation of aldehyde byproduct (e.g., 21). | Heterolytic fragmentation of the peroxide group after triazole formation, accelerated by the Cu(I) catalyst [1]. | 1. Use excess peroxy alkyne (e.g., 1.2 equiv) [1]. 2. Add triethylsilane (Et₃SiH) as a stabilizing agent [1]. 3. Use iodoalkyne substrates (e.g., 3, 4); 5-iodotriazoles are resistant to fragmentation [1]. | | Reaction is inefficient when this compound is the peroxide carrier. | The complementary approach (azido-peroxide + simple alkyne) is inherently less efficient [1]. | Use the more reliable strategy: couple this compound with a non-peroxy iodoalkyne, then functionalize the resulting iodotriazole [1]. |
This procedure suppresses aldehyde byproduct formation [1].
This guide is for a one-pot synthesis of trisubstituted triazenes from Grignard reagents and this compound [3].
| Problem | Possible Cause | Solution |
|---|---|---|
| Low yield of triazene. | The 4-iodobutyl chain enables regioselective formation via intramolecular cyclization; improper execution disrupts this pathway [3]. | Ensure the one-pot procedure is followed precisely. The key is the in situ formation and cyclization of an intermediate magnesium triazenide complex [3]. |
| Reaction fails for specific Grignard reagents (aryl, heteroaryl, vinyl, alkyl). | The method is versatile but may require optimization for sensitive substrates [3]. | Follow the general protocol, which is broadly applicable. The utility is demonstrated in subsequent acid-induced bond-forming reactions with vinyl triazenes [3]. |
For a visual summary of the decision-making process when troubleshooting these reactions, please refer to the following workflow.
The table below summarizes the basic identifying information and known properties for 1-azido-4-iodobutane.
| Property | Value / Description |
|---|---|
| CAS Number | 148759-55-1 [1] |
| Molecular Formula | C₄H₈IN₃ [1] |
| Molecular Weight | 225.032 g/mol [1] |
| IUPAC Name | Butane, 1-azido-4-iodo- [1] |
| Appearance | Not Available (N/A) [1] |
| Melting/Boiling Point | N/A [1] |
| Density & Flash Point | N/A [1] |
| Hazard Codes & Statements | N/A [1] |
The specific hazards of this compound are not fully classified in the searched literature. The available Safety Data Sheet (SDS) simply states it is for industry use only [1]. The following workflow outlines the critical precautionary principle for handling this chemical, based on the properties of its functional groups.
The primary research use found for this compound is in the one-pot synthesis of trisubstituted triazenes from Grignard reagents [2]. This reaction involves an intramolecular cyclization step.
Q1: What is the most critical safety precaution when working with this compound? The most critical precaution is to treat it as potentially explosive. You must assume it is shock- and friction-sensitive. Always use minimal quantities and work behind a safety shield in a fume hood.
Q2: Where can I find a complete Safety Data Sheet (SDS) for this compound? The SDS referenced in the search results is from 2017 and lacks detailed hazard information [1]. You must contact the chemical supplier directly to obtain the most recent and comprehensive SDS.
Q3: Are there safer alternatives for introducing azide and iodine groups? Yes. The literature mentions polymer-bound iodine azide as a stable and storable reagent for azido-iodination reactions, which is safer and more convenient for automated synthesis [4].
Due to the lack of specific data, a precautionary approach is essential.
The table below summarizes key properties of common organic solvents to help you make informed choices for your experiments, particularly for reactions involving 1-azido-4-iodobutane [1].
| Solvent | Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Dielectric Constant | Flash Point (°C) |
|---|---|---|---|---|---|---|
| Dimethoxyethane (DME) | C₄H₁₀O₂ | 84.5 | -69.2 | 0.8637 | 7.3 | -2 |
| Dimethylformamide (DMF) | C₃H₇NO | 153.0 | -60.5 | 0.9445 | 38.3 | 58 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189.0 | 18.4 | 1.0920 | 47.0 | 95 |
| Acetonitrile | C₂H₃N | 81.7 | -43.8 | 0.7857 | 36.6 | 6 |
| Tetrahydrofuran (THF) | C₄H₈O | 65.0 | -108.4 | 0.8833 | 7.5 | -14 |
| Toluene | C₇H₈ | 110.6 | -93.0 | 0.8670 | 2.4 | 4 |
| Diethyl Ether | C₄H₁₀O | 34.5 | -116.2 | 0.7130 | 4.3 | -45 |
| Ethyl Acetate | C₄H₈O₂ | 77.0 | -83.6 | 0.8950 | 6.0 | -4 |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.8 | -96.7 | 1.3260 | 9.1 | - |
| Chloroform | CHCl₃ | 61.2 | -63.4 | 1.4788 | 4.8 | - |
| Acetone | C₃H₆O | 56.0 | -94.7 | 0.7845 | 21.0 | -20 |
| Methanol | CH₄O | 64.6 | -98.0 | 0.7910 | 32.6 | 12 |
| Ethanol | C₂H₆O | 78.5 | -114.1 | 0.7890 | 24.6 | 13 |
| Water | H₂O | 100.0 | 0.0 | 0.9980 | 78.5 | - |
Here are detailed methodologies for key reactions employing this compound, as cited in recent literature.
This procedure provides a simple and versatile method for preparing linear, trisubstituted triazenes from Grignard reagents.
Key Applications: Preparation of aryl, heteroaryl, vinyl, and alkyl triazenes. The synthesized vinyl triazenes can undergo acid-induced C-N, C-O, C-F, C-P, and C-S bond-forming reactions.
Detailed Protocol:
The workflow for this one-pot synthesis is as follows:
This method enables the simultaneous addition of a carbon-based group and an azide group across alkenes and alkynes, constructing valuable amino acid precursors and organoazides.
Detailed Protocol for Alkenes:
Q1: What are the primary safety considerations when working with this compound and organic azides in general? Organic azides can be thermally unstable and potentially explosive, especially when concentrated or in their pure form. Always consult the specific Safety Data Sheet (SDS). Key precautions include [5]:
Q2: The carboazidation reaction with my alkene is not proceeding. What could be wrong?
Q3: I need to synthesize this compound itself. What are the common precursors? While the searched literature does not provide a direct synthesis procedure, related patents indicate that bifunctional aliphatic alkanes like 1-chloro-4-iodobutane are typical starting materials for producing azidoalkyl compounds [6] [7]. The synthesis likely involves a nucleophilic substitution where an azide source (e.g., sodium azide) displaces the chloride, leaving the iodide moiety intact for subsequent reactions.
Before selecting a purification method, understanding the basic properties of your compound is crucial. The following table summarizes the key identifiers for this compound [1].
| Property | Value / Description |
|---|---|
| CAS Number | 148759-55-1 |
| Molecular Formula | C₄H₈IN₃ |
| Molecular Weight | 225.032 g/mol |
| Structural Features | Contains an azido group (-N₃) and an iodo group (-I) at opposite ends of a butane chain. |
| Known Application | Used as a reagent in the one-pot synthesis of trisubstituted triazenes from Grignard reagents [2] [3]. |
Safety Precaution: Organic azides can be unstable and potentially explosive, especially when heated or shocked. Always consult the specific Safety Data Sheet (SDS) before handling and conduct reactions on a small scale. The iodo substituent may also present toxicity hazards [1].
For organic compounds like this compound, standard purification techniques include recrystallization and various forms of liquid chromatography. The choice depends on the physical state of your product and the nature of its impurities.
Recrystallization is ideal for purifying solids and works by dissolving an impure compound in a hot solvent and letting pure crystals form as the solution cools [4]. While the physical state of this compound is not explicitly stated in the search results, this method is a cornerstone of synthetic chemistry purification.
The general workflow for this technique is outlined below.
Detailed Protocol [4]:
Solvent Selection:
Dissolving the Sample:
Hot Filtration (Optional):
Cooling and Crystallization:
Isolating and Drying:
If the compound is a liquid, or if recrystallization fails, Liquid Chromatography (LC) is the method of choice. The scale you choose depends on your goal [5].
Scale Selection Guide [5]:
| LC Scale | Typical Use Case | Key Characteristics |
|---|---|---|
| Analytical-Scale Prep | Purifying small, high-value amounts where maximum resolution is critical (e.g., isolating oligonucleotides from failure sequences). | Uses analytical-scale columns and flow rates to achieve ultra-high resolution for difficult separations. |
| Semi-Preparative | Isolating moderate quantities for research, analysis, or as intermediates in multi-step synthesis. | A versatile middle-ground option, often using columns with 10-30 mm internal diameter. |
| Preparative | Large-scale purification for manufacturing or quality control, where gram or kilogram quantities are needed. | Characterized by large columns, high flow rates (often >100 mL/min), and process-oriented workflows. |
Q1: My compound does not crystallize. What should I do?
Q2: After recrystallization, I have a low yield. How can I improve it?
Q3: How do I know if my purification was successful?
The following table summarizes the basic identifying information for 1-azido-4-iodobutane [1].
| Property | Specification |
|---|---|
| CAS Number | 148759-55-1 |
| Molecular Formula | C₄H₈IN₃ |
| Molecular Weight | 225.032 g/mol |
| IUPAC Name | Butane, 1-azido-4-iodo- |
| Common Synonyms | This compound; 4-azidobutyl iodide |
Primary Hazards: Organic azides are generally considered shock, friction, and heat-sensitive. While a specific decomposition temperature for this compound is not listed in the available safety data [1], the broader chemical literature emphasizes that azides can decompose violently under stress. One study on a different but sensitive azide compound reported impact sensitivity as low as 8 J and friction sensitivity of 80 N [2], highlighting the need for extreme care.
Q1: What is the maximum safe operating temperature for this compound? There is no explicitly documented maximum safe temperature for this specific compound. As a best practice, it is strongly recommended to keep the compound at or below room temperature (20-25°C) whenever possible. All reactions and purification steps (like distillation) should be conducted with careful temperature control and behind a safety shield.
Q2: I am using this compound in a SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) reaction. How do temperature and pH affect the reaction? While not studied directly with this compound, general principles for SPAAC reactions using other azides have been established [3].
Q3: What is a key synthetic application of this compound? A key use, documented in peer-reviewed literature, is the one-pot synthesis of trisubstituted triazenes [4]. In this method, this compound reacts with Grignard reagents (R-MgBr). The iodo-azide compound enables regioselective triazene formation via an intramolecular cyclization step, and this method can be used to prepare aryl, heteroaryl, vinyl, and alkyl triazenes [4].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield in triazene synthesis [4] | Premature decomposition of the azide; side reactions. | Ensure reagents are fresh and temperature is controlled. Slowly add the Grignard reagent to the azide. |
| Unexpected decomposition or darkening of solution | Thermal stress; contamination with heavy metals or strong acids. | Confirm operation at recommended temperatures. Use high-purity solvents and ensure glassware is clean. |
| Low conversion in SPAAC bioconjugation | Suboptimal reaction conditions. | Increase reaction temperature (with caution for azide stability) and/or use a HEPES buffer at a slightly basic pH (e.g., 7.5-8.5) [3]. |
Below is a generalized workflow for using this compound in synthesis, based on the published methodology [4].
Key Considerations for this Protocol:
The table below summarizes the basic identifying information for this compound.
| Property | Description |
|---|---|
| CAS Number | 148759-55-1 [1] |
| Molecular Formula | C₄H₈IN₃ [1] |
| Molecular Weight | 225.032 g/mol [1] |
| Known Use | Used in a one-pot synthesis of trisubstituted triazenes from Grignard reagents [2] [3]. |
Organic azides like this compound are thermally unstable and can decompose violently, especially in concentrated form or when subjected to heat, shock, or friction [4]. Key considerations include:
The following diagram outlines the core principles for handling this reagent safely.
Q1: What is the safest way to store this compound? Store it in a clearly labeled container, away from heat and light, in a cool, well-ventilated area. It is critical to keep only the minimum quantity needed and to avoid storing it for extended periods. Always consult your institution's safety office for specific storage guidelines for explosive precursors.
Q2: I need to use this compound in a synthesis. What key reaction parameters should I control? Based on its use in synthesizing trisubstituted triazenes [2], you should:
Q3: Are there any common laboratory reagents that are incompatible with it? Yes. You should be cautious with:
To help you establish a knowledge base, here is the fundamental information for 1-azido-4-iodobutane and its role in a key synthetic method.
| Property | Description |
|---|---|
| CAS Number | 148759-55-1 [1] |
| Molecular Formula | C₄H₈IN₃ [1] |
| Molecular Weight | 225.032 g/mol [1] |
| Primary Use | Reactant in one-pot synthesis of trisubstituted triazenes from Grignard reagents [2] [3] |
In the one-pot synthesis method, this compound reacts with a Grignard reagent (R-MgBr). The reaction proceeds through an intramolecular cyclization to form linear, trisubstituted triazenes, which are valuable synthetic intermediates. This method is versatile and can be used to prepare aryl, heteroaryl, vinyl, and alkyl triazenes [2] [3].
While direct monitoring data for this compound is unavailable, you can structure troubleshooting guides around standard techniques for similar functional groups. The table below outlines common methods applicable to this compound.
| Monitoring Method | Application & Notes |
|---|---|
| Thin-Layer Chromatography (TLC) | Standard method for monitoring reaction progress and consumption of starting materials. |
| FTIR Spectroscopy | Track the disappearance of the characteristic azide (~2100 cm⁻¹) and C-I bonds. |
| NMR Spectroscopy | Confirm product structure; 1H NMR of precursor 1-iodobutane is available for comparison [4]. |
The following workflow diagram illustrates a general approach to monitoring a reaction involving this compound, based on these standard techniques.
Given the presence of both an azide and an alkyl iodide, safety must be a core part of your troubleshooting guide. Here are key points to address:
For a compound like 1-azido-4-iodobutane, which contains a base-sensitive iodo-substituent, selecting a catalyst that operates under mild, non-basic conditions is crucial. The following systems are excellent candidates.
| Catalyst System | Typical Loading | Required Additives | Reaction Conditions | Key Advantages / Rationale |
|---|---|---|---|---|
| PNN Pincer Complex [1] | 1-5 mol% | None | Aqueous/organic solvent mix, RT | No base or reducing agent needed; stabilizes Cu(I); minimal leaching. |
| Resorcinarene Glycoconjugate (RG) [2] | 1 mol% | CuSO₄ (1 mol%), Sodium Ascorbate (3 mol%) | Water, 80°C | Inverse phase-transfer catalyst; excellent for hydrophobic substrates in water. |
| BTT-DNA Ligand [3] | Nanomolar range | No added copper salts needed | Physiological conditions, 37°C | Enables ultra-low copper concentrations; ideal for bio-conjugation. |
| Cu(0) Nanopowder [4] | ~1-10 mol% | None (or trace Cu(II)) | Water/organic solvent, RT to 50°C | Simple setup; avoids exogenous ligands; easy product purification. |
Here are answers to common specific issues researchers might face.
Q1: The iodine substituent in my this compound is being reduced or is participating in side reactions. How can I prevent this?
Q2: My reaction with this compound is very slow. How can I accelerate it?
Q3: I need to use this reaction for bioconjugation, but copper toxicity is a concern. What are my options?
Protocol 1: CuAAC using the PNN Pincer Complex (Base-Free & Reducing Agent-Free)
This protocol is highly recommended for this compound due to its mild conditions [1].
Protocol 2: CuAAC in Water using Resorcinarene Glycoconjugate (RG)
Use this protocol if your alkyne partner is also hydrophobic [2].
To help users understand the context, you can include the following diagrams.
Diagram 1: Catalyst Selection Logic for this compound. This workflow guides the selection of an optimal catalyst based on the specific constraints of the iodo-substituent and the intended application.
Diagram 2: General Catalytic Cycle for CuAAC. This illustrates the widely accepted dinuclear mechanism, showing the key activated intermediates that lead to the selective formation of the 1,4-triazole product [4] [6].
The table below summarizes the basic identifying information and chemical properties for this compound. Please note that many specific physical properties are not available in the searched literature [1].
| Property | Description |
|---|---|
| CAS Number | 148759-55-1 [1] |
| Molecular Formula | C₄H₈IN₃ [1] |
| Molecular Weight | 225.032 g/mol [1] |
| Synonym | This compound [1] |
| Structure | Linear 4-carbon chain (butane) with an azide (-N₃) on carbon 1 and an iodine (-I) on carbon 4. |
This compound has been demonstrated as a valuable reagent in a one-pot synthesis method for creating trisubstituted triazenes [2] [3].
The following diagram illustrates the proposed reaction workflow:
Since direct comparative data is limited, you can build a more complete guide by:
First, here are the fundamental identifiers for the compound, which are essential for ordering it or searching specialized databases [1]:
| Property | Information |
|---|---|
| CAS Number | 148759-55-1 |
| Molecular Formula | C₄H₈IN₃ |
| Molecular Weight | 225.032 g/mol |
| IUPAC Name | Butane, 1-azido-4-iodo- |
The compound 1-azido-4-iodobutane is primarily used in research as a synthetic building block. The searches confirm its application in a one-pot synthesis method for preparing trisubstituted triazenes from Grignard reagents [2] [3]. This highlights its value in creating more complex nitrogen-containing molecules.
Since a direct NMR data sheet was not found, here are practical steps you can take to obtain this characterization data:
Theoretical ¹H NMR Data for this compound
| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ha (CH₂-I) | ~3.0 - 3.3 | Triplet | 2H |
| Hb (CH₂) | ~1.8 - 2.0 | Pentet | 2H |
| Hc (CH₂) | ~1.4 - 1.6 | Pentet | 2H |
| Hd (CH₂-N₃) | ~3.2 - 3.4 | Triplet | 2H |
When you are ready to characterize this compound, here is a generalized experimental protocol for proton NMR measurement, which is standard in most analytical laboratories.
Important Safety Note: Organic azides like this compound can be thermally unstable and potentially explosive, especially under pressure or when heated. The cited research notes that related azido compounds were synthesized on a modest scale (∼1 mmol) and their stability was assessed before handling [5]. Appropriate safety precautions must be taken.
The table below summarizes the basic information for 1-azido-4-iodobutane, which is the foundation for its mass spectrum.
| Property | Value |
|---|---|
| CAS Registry Number | 148759-55-1 [1] |
| Molecular Formula | C4H8IN3 [1] |
| Molecular Weight | 225.032 g/mol [1] |
| Synonyms | Butane, 1-azido-4-iodo- [1] |
While experimental mass spectrum data is not available, the theoretical molecular weight provides a key reference point. In a mass spectrometer, the molecular ion ([M]+) would be expected to appear at m/z 225. The presence of iodine (which has a dominant isotope at 127 Da) is a major feature that would influence the spectrum.
The structure of this compound suggests it would fragment along certain pathways. The table below outlines the key fragment ions one might anticipate.
| Fragment Ion | Predicted m/z | Fragmentation Rationale |
|---|---|---|
| [M]+• | 225 | Molecular ion peak [1] |
| [M - I]+ | 98 | Loss of iodine atom, forming a charged azido-butyl fragment. |
| [C4H8N]+ | 70 | Formation of a C4H8N+ ion, potentially from the loss of N2 and I. |
| [I]+ | 127 | Iodine cation. |
The following diagram outlines a general experimental workflow for obtaining and analyzing a mass spectrum, which can be applied to this compound.
The methodology for this workflow involves [2]:
Although not directly related to mass spectrometry, the search results indicate that this compound is used as a reagent in organic synthesis. One key application is in the one-pot synthesis of trisubstituted triazenes from Grignard reagents [3] [4]. In this context, it enables regioselective product formation through an intramolecular cyclization step [4].
Here is the basic information available for your target compound:
| Property | Description |
|---|---|
| CAS Number | 148759-55-1 [1] |
| Molecular Formula | C₄H₈IN₃ [1] |
| Molecular Weight | 225.032 g/mol [1] |
| Chemical Structure | Linear aliphatic chain with an azido (-N₃) group at one end and an iodo (-I) group at the other [1]. |
For a comprehensive purity validation guide, you would need to develop and validate a specific HPLC method. The following workflow outlines the standard process for this task.
This process is governed by international guidelines (like ICH Q2(R1)) and requires testing specific parameters [2] [3] [4]. The table below details these key validation parameters and their typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | Ability to distinguish the analyte from impurities, degradants, or matrix components [3] [4]. | No interference observed at the retention time of the main peak [4]. |
| Linearity & Range | The method produces results directly proportional to the analyte concentration in a specific range [3] [4]. | Correlation coefficient (R²) ≥ 0.990 [4]. |
| Accuracy | Closeness of the measured value to the true value, often tested via recovery studies [3] [4]. | Recovery of 98-102% for API [4]. |
| Precision | Closeness of agreement between a series of measurements. Includes repeatability (same conditions) and intermediate precision (different days, analysts) [3] [4]. | Relative Standard Deviation (%RSD) < 2.0% for repeatability [4]. |
| Limit of Detection (LOD) & Quantitation (LOQ) | Lowest amount of analyte that can be detected (LOD) or quantified with accuracy and precision (LOQ) [3] [4]. | LOD: Signal-to-Noise ratio ≥ 3. LOQ: Signal-to-Noise ratio ≥ 10 [4]. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate, pH) [3] [4]. | System suitability criteria are met despite variations [4]. |
Since specific data for this compound is not available, here are some practical steps you can take to create your comparison guide:
The table below summarizes quantitative data from a study constructing multivalent inhibitors with terminal deoxynojirimycin (DNJ) heads, using Jack Bean α-mannosidase (JBα-man) as a model enzyme [1].
| Linker Length | Monovalent Ki (µM) | Core Scaffold | Best Relative Affinity Enhancement per Inhibitory Epitope |
|---|---|---|---|
| C6 | 322 | Calix[8]arene | 70 - 160 (Scaffold rigidity was a key factor) |
| C9 | 188 | Calix[8]arene | 70 - 160 (Effects were consistent, scaffold rigidity was not a factor) |
Key findings from this study [1]:
The data in the table was generated using the following key methodologies [1]:
The following diagram illustrates how linker length influences the mechanisms of multivalent glycosidase inhibition based on current research.
Research indicates that glycosidases typically have a single, buried catalytic site, making multivalent effects counterintuitive [2]. Strong enhancements are believed to occur when a long, flexible linker allows the inhibitor to simultaneously engage both the catalytic site and non-catalytic sites on the enzyme surface, a form of chelation effect [2] [3]. Shorter linkers may not provide this flexibility, limiting the multivalent effect primarily to a statistical rebinding mechanism.
A 2022 study raises a critical point for your research: azido sugars are often poorly accommodated by carbohydrate-processing enzymes [4] [5]. The azide group is substantially larger and structurally different from a hydroxyl group, which can cause steric clashes and disrupt key hydrogen bonds in the enzyme's active site.
Based on the available information, here are suggestions for your guide:
The table below summarizes key alternative bifunctional linkers, their primary applications, cleavage mechanisms, and performance characteristics to help you evaluate them against 1-azido-4-iodobutane.
| Linker Name | Core Functionality & Reactive Groups | Primary Application | Cleavage Mechanism / Key Feature | Performance Data / Experimental Evidence |
|---|---|---|---|---|
| Azido-PEG4-Val-Cit-PAB-OH [1] | Azide (Click Chemistry), Hydroxyl (PAB) | ADC Linker for drug delivery [1] | Protease-cleavable (Val-Cit dipeptide) by lysosomal enzymes (e.g., cathepsin B) [1] | Purity: >98%; Solubility: 10 mM in DMSO; Storage: -20°C [1] |
| Biotin-PEG4-Dde-Picolyl-N3 [2] | Azide (Click Chemistry), Biotin (Streptavidin binding) | Protein Purification & Isolation [2] | Chemically cleavable (Dde group) with 2% hydrazine solution [2] | Enables mild, selective release of captured proteins from Streptavidin beads after stringent washes [2] |
| Vicinal Diol Linker [3] | Alkyne (Click Chemistry), Biotin (Streptavidin binding) | Chemical Proteomics (Target Identification) [3] | Oxidatively cleavable with sodium periodate (NaIO4) [3] | Significantly reduces background protein identifications compared to standard on-bead digestion methods [3] |
| This compound [4] [5] [6] | Azide, Alkyl Iodide | Synthesis of Trisubstituted Triazenes [4] [6] | Non-cleavable; enables regioselective triazene formation via intramolecular cyclization [4] [6] | Serves as a precursor for vinyl triazenes, which can undergo acid-induced C-N, C-O, C-F, C-P, and C-S bond-forming reactions [4] |
Here are the methodologies for using some of the cleavable linkers mentioned in the comparison table.
This protocol uses a Dde-cleavable linker for the capture and mild elution of proteins, adapted from a published methodology [2].
This protocol outlines the use of a vicinal diol linker for the enrichment and identification of protein targets of small molecules, as described in the literature [3].
The following diagrams illustrate the core experimental workflows for the cleavable linkers discussed.
Workflow for Dde-based protein purification: Biotin linker conjugation, Streptavidin capture, and hydrazine cleavage [2].
Workflow for diol-based chemical proteomics: Activity-based probe labeling, biotin conjugation, Streptavidin capture, and periodate cleavage [3].
When choosing an alternative to this compound, consider these factors: